molecular formula C26H21N3O4S B11487089 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B11487089
M. Wt: 471.5 g/mol
InChI Key: ZCIINOCESBEGTR-UHFFFAOYSA-N
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Description

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of benzodioxole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the benzodioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Acetylation: Introduction of the acetyl group at the 6-position of the benzodioxole ring.

    Imidazole synthesis: Construction of the 1,5-diphenyl-1H-imidazole moiety through condensation reactions.

    Thioether formation: Coupling of the imidazole derivative with a suitable thiol to form the sulfanyl linkage.

    Final coupling: Attachment of the benzodioxole and imidazole moieties through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the acetyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzodioxole or imidazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the acetyl group would produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzodioxole and imidazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific biological activity. Generally, it may involve:

    Molecular Targets: Interaction with enzymes, receptors, or other proteins.

    Pathways: Modulation of signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole derivatives: Compounds with similar benzodioxole cores but different substituents.

    Imidazole derivatives: Compounds with similar imidazole moieties but different functional groups.

Uniqueness

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to its specific combination of benzodioxole and imidazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C26H21N3O4S

Molecular Weight

471.5 g/mol

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1,5-diphenylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C26H21N3O4S/c1-17(30)20-12-23-24(33-16-32-23)13-21(20)28-25(31)15-34-26-27-14-22(18-8-4-2-5-9-18)29(26)19-10-6-3-7-11-19/h2-14H,15-16H2,1H3,(H,28,31)

InChI Key

ZCIINOCESBEGTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CSC3=NC=C(N3C4=CC=CC=C4)C5=CC=CC=C5)OCO2

Origin of Product

United States

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